molecular formula C9H11NO2 B3272146 5-amino-2,3-dimethylbenzoic acid CAS No. 5628-46-6

5-amino-2,3-dimethylbenzoic acid

Cat. No.: B3272146
CAS No.: 5628-46-6
M. Wt: 165.19 g/mol
InChI Key: MUZPCHFDZHOIOP-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethylbenzoic acid (CAS: 5628-46-6) is a substituted benzoic acid derivative featuring an amino group at the 5-position and methyl groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . The compound is characterized by its zwitterionic nature due to the coexistence of the acidic carboxylic acid group and the basic amino group, which influences its solubility and reactivity. It is utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its substituent pattern enables targeted interactions with biological targets.

Properties

IUPAC Name

5-amino-2,3-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZPCHFDZHOIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301261
Record name 5-Amino-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-46-6
Record name 5-Amino-2,3-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5628-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2,3-dimethylbenzoic acid typically involves the nitration of 2,3-dimethylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved using catalytic hydrogenation or chemical reduction with reagents like iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 5-amino-2,3-dimethylbenzoic acid may involve more efficient and scalable methods. One such method includes the use of N-hydroxyphthalimide and cobalt acetylacetonate as catalysts for the oxidation of 2,3-dimethylbenzoic acid, followed by nitration and reduction steps .

Chemical Reactions Analysis

Types of Reactions: 5-amino-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives like amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of 5-amino-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-amino-2,3-dimethylbenzoic acid can be contextualized by comparing it with analogous benzoic acid derivatives. Below is a detailed analysis, supported by a comparative data table (Table 1).

Table 1: Comparative Analysis of 5-Amino-2,3-Dimethylbenzoic Acid and Analogues

Compound Name Molecular Formula Substituents Key Properties/Applications Reference(s)
5-Amino-2,3-dimethylbenzoic acid C₉H₁₁NO₂ -NH₂ (C5), -CH₃ (C2, C3) - Zwitterionic behavior; pharmaceutical intermediates.
2-Amino-5-bromo-3-methylbenzoic acid C₈H₈BrNO₂ -NH₂ (C2), -Br (C5), -CH₃ (C3) - Bromine enhances electrophilicity; used in Suzuki couplings. Higher molecular weight (230.06 g/mol) .
5-Methanesulfonyl-2,3-dimethylbenzoic acid C₁₀H₁₂O₄S -SO₂CH₃ (C5), -CH₃ (C2, C3) - Sulfonyl group increases acidity (pKa ~1.5); potential sulfonamide drug precursor.
5-Bromo-2,3-dimethylbenzoic acid C₉H₉BrO₂ -Br (C5), -CH₃ (C2, C3) - Bromine enables cross-coupling reactions; used in Pd-catalyzed syntheses .
5-Amino-2,3,4-trifluorobenzoic acid C₇H₄F₃NO₂ -NH₂ (C5), -F (C2, C3, C4) - Fluorine atoms enhance metabolic stability and lipophilicity. Lower solubility in polar solvents.
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione C₁₀H₁₁N₃O₂ Fused phthalazine ring with -NH₂ and -CH₃ - Heterocyclic structure confers rigidity; explored as a kinase inhibitor scaffold.

Key Comparative Insights

Substituent Effects on Reactivity and Acidity: The amino group in 5-amino-2,3-dimethylbenzoic acid provides nucleophilicity, enabling amide bond formation or diazotization reactions. In contrast, the bromo substituent in 2-amino-5-bromo-3-methylbenzoic acid facilitates electrophilic aromatic substitution or metal-catalyzed cross-couplings . The methanesulfonyl group in 5-methanesulfonyl-2,3-dimethylbenzoic acid significantly lowers the pKa of the carboxylic acid (compared to -NH₂), enhancing its acidity and making it suitable for sulfonamide-based drug design .

Biological and Pharmacological Relevance: Fluorinated derivatives like 5-amino-2,3,4-trifluorobenzoic acid exhibit improved bioavailability and metabolic stability due to fluorine’s electronegativity and small atomic radius, which reduce oxidative degradation .

Synthetic Utility: 5-Bromo-2,3-dimethylbenzoic acid () serves as a precursor in Suzuki-Miyaura reactions, whereas the amino group in the parent compound is more suited for condensation reactions or as a directing group in electrophilic substitutions.

Biological Activity

5-Amino-2,3-dimethylbenzoic acid (C9H11NO2) is an organic compound that belongs to the class of substituted benzoic acids. Its unique structure, characterized by an amino group and two methyl groups on the benzene ring, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for 5-amino-2,3-dimethylbenzoic acid is C9H11NO2, indicating the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a dimethyl-substituted benzene ring.

Synthesis

The synthesis typically involves:

  • Nitration : 2,3-dimethylbenzoic acid is nitrated using a mixture of concentrated nitric and sulfuric acids.
  • Reduction : The resulting nitro group is reduced to an amino group through catalytic hydrogenation or chemical reduction methods.

5-amino-2,3-dimethylbenzoic acid exhibits several mechanisms of action:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. This interaction suggests potential applications in enzyme modulation and metabolic pathway studies.
  • Redox Reactions : The compound can participate in redox reactions that affect cellular oxidative stress pathways, indicating its role in antioxidant defense mechanisms.

Therapeutic Potential

Research indicates that 5-amino-2,3-dimethylbenzoic acid has potential therapeutic applications:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by reducing oxidative stress markers in various biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, similar to other benzoic acid derivatives used in anti-inflammatory therapies .

Case Studies

  • Enzyme Modulation Study : A study investigated the interaction of 5-amino-2,3-dimethylbenzoic acid with glutathione transferases (GSTs), revealing its potential to enhance enzyme activity in detoxification processes. The study utilized NMR spectroscopy and HPLC for product identification .
  • Antioxidant Research : In a controlled experiment involving rodent models, administration of 5-amino-2,3-dimethylbenzoic acid resulted in significant reductions in markers of oxidative stress compared to control groups. This suggests its potential as a therapeutic agent in conditions characterized by oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Aminosalicylic AcidC7H7NO3Anti-inflammatory agent
2-Amino-3-methylbenzoic AcidC9H11NO2Antioxidant properties
4-Amino-3-methylbenzoic AcidC9H11NO2Potential anti-cancer effects

Unique Properties

5-amino-2,3-dimethylbenzoic acid is distinguished from other benzoic acid derivatives by its specific substitution pattern which influences its reactivity and biological interactions. The presence of dual methyl groups provides steric hindrance that may enhance selectivity for certain biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2,3-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
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